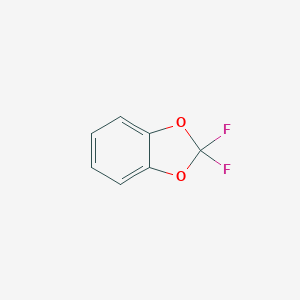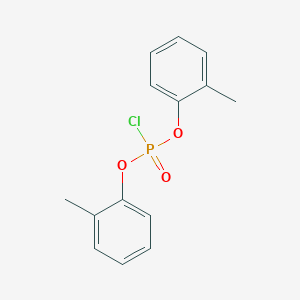
Bis(2-methylphenyl) phosphorochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bis(2-methylphenyl) phosphorochloridate, also known as Sarin, is a highly toxic nerve agent that has been used in chemical warfare. It was first synthesized in 1938 by German chemist Gerhard Schrader. Sarin is a colorless, odorless liquid that can be deadly even in small amounts. It works by attacking the nervous system, causing overstimulation of muscles and glands, leading to convulsions, respiratory failure, and ultimately death.
作用機序
Bis(2-methylphenyl) phosphorochloridate works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the body, causing overstimulation of muscles and glands. The resulting effects can include convulsions, respiratory failure, and ultimately death.
生化学的および生理学的効果
The biochemical and physiological effects of Bis(2-methylphenyl) phosphorochloridate are well documented. It can cause a wide range of symptoms, including nausea, vomiting, diarrhea, blurred vision, respiratory distress, and convulsions. In severe cases, it can lead to respiratory failure and death. Bis(2-methylphenyl) phosphorochloridate is also known to have long-term effects on the nervous system, including cognitive impairment and psychological disorders.
実験室実験の利点と制限
One advantage of using Bis(2-methylphenyl) phosphorochloridate in laboratory experiments is its ability to target specific enzymes and receptors in the body. This makes it a useful tool for studying the nervous system and the effects of nerve agents on the body. However, the use of Bis(2-methylphenyl) phosphorochloridate in lab experiments is highly regulated due to its toxicity and potential for harm. Specialized equipment and facilities are required to ensure the safety of those involved in the experiments.
将来の方向性
Future research on Bis(2-methylphenyl) phosphorochloridate will likely focus on developing new treatments for nerve agent exposure and improving our understanding of the nervous system. This may involve the development of new drugs that can counteract the effects of nerve agents, as well as the use of advanced imaging techniques to study the nervous system in more detail. Additionally, research may focus on developing new methods for detecting and neutralizing nerve agents in the field, to prevent their use in chemical warfare.
Conclusion:
Bis(2-methylphenyl) phosphorochloridate, also known as Bis(2-methylphenyl) phosphorochloridate, is a highly toxic nerve agent that has been extensively studied for its potential use as a chemical weapon. Its synthesis requires careful handling and specialized equipment to ensure the safety of those involved in the process. Bis(2-methylphenyl) phosphorochloridate works by inhibiting the enzyme acetylcholinesterase, causing overstimulation of muscles and glands. It can cause a wide range of symptoms, including respiratory distress and convulsions, and can lead to long-term effects on the nervous system. While the use of Bis(2-methylphenyl) phosphorochloridate in laboratory experiments is highly regulated, it remains a useful tool for studying the nervous system and the effects of nerve agents on the body. Future research on Bis(2-methylphenyl) phosphorochloridate will likely focus on developing new treatments for nerve agent exposure and improving our understanding of the nervous system.
科学的研究の応用
Bis(2-methylphenyl) phosphorochloridate has been extensively studied for its potential use as a chemical weapon. It has also been used in laboratory experiments to study the nervous system and the effects of nerve agents on the body. Research has shown that Bis(2-methylphenyl) phosphorochloridate can be used to target specific enzymes and receptors in the body, making it a useful tool for studying these systems.
特性
CAS番号 |
6630-13-3 |
|---|---|
製品名 |
Bis(2-methylphenyl) phosphorochloridate |
分子式 |
C14H14ClO3P |
分子量 |
296.68 g/mol |
IUPAC名 |
1-[chloro-(2-methylphenoxy)phosphoryl]oxy-2-methylbenzene |
InChI |
InChI=1S/C14H14ClO3P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChIキー |
RKQCRIBSOCCBQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl |
正規SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl |
その他のCAS番号 |
6630-13-3 |
ピクトグラム |
Acute Toxic |
同義語 |
o-Tolyl Phosphorochloridate; Phosphorochloridic Acid, Di-o-tolyl Ester; Phosphorochloridic Acid, Bis(2-methylphenyl) Ester; NSC 60025 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

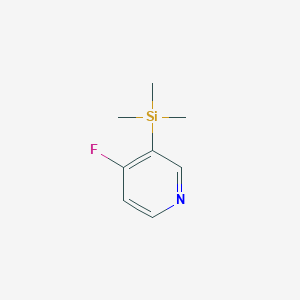
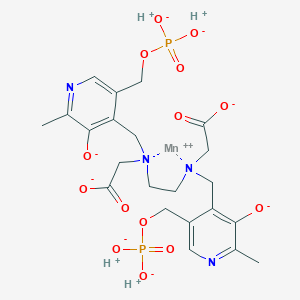
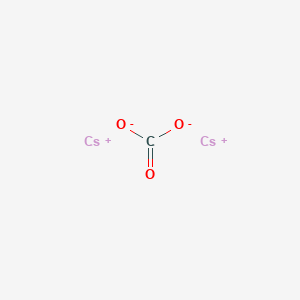
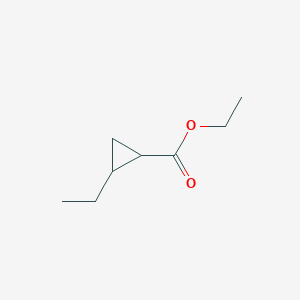
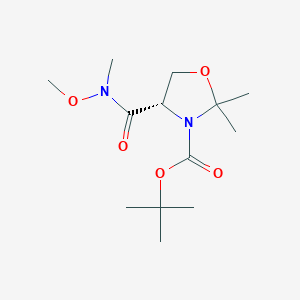
![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)
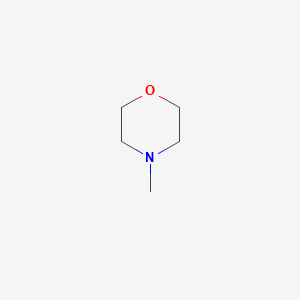
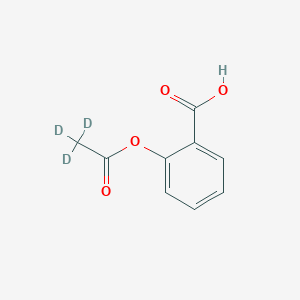
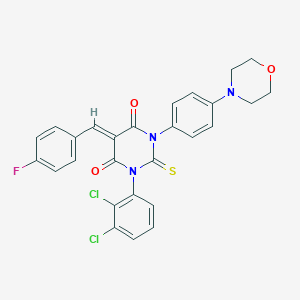
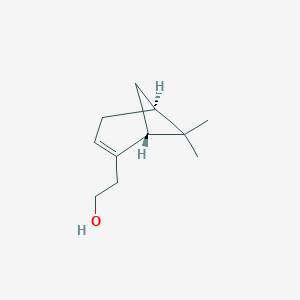
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
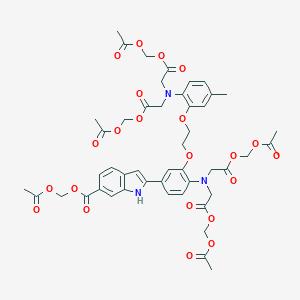
![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)
